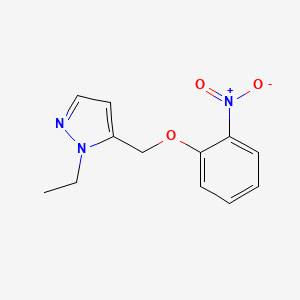

1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-[(2-nitrophenoxy)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-14-10(7-8-13-14)9-18-12-6-4-3-5-11(12)15(16)17/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOIUVNQEKPVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)COC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249772 | |

| Record name | 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245822-80-3 | |

| Record name | 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245822-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrazole Ring Formation

The pyrazole scaffold is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For example, ethyl 2,4-dioxo-4-phenylbutanoate reacts with hydrazine hydrate in glacial acetic acid to form ethyl 5-substituted-1H-pyrazole-3-carboxylates. This method achieves yields of 65–80% under reflux conditions. Key variables include:

- Solvent selection : Ethanol or acetic acid enhances reaction efficiency.

- Temperature : Reflux (80–100°C) ensures complete cyclization.

Vilsmeier-Haack Formylation for Functionalization

Carbaldehyde Intermediate Synthesis

The Vilsmeier-Haack reaction enables regioselective formylation of pyrazoles. A mixture of phosphoryl chloride (POCl₃) and DMF at 90–120°C converts 1-ethyl-1H-pyrazole into 1-ethyl-1H-pyrazole-4-carbaldehyde. This intermediate is critical for subsequent nucleophilic substitutions.

(2-Nitrophenoxy)methyl Group Installation

The carbaldehyde intermediate undergoes nucleophilic addition with 2-nitrophenol. In the presence of potassium carbonate, the reaction proceeds via an SN2 mechanism:

$$

\text{1-Ethyl-1H-pyrazole-4-carbaldehyde} + \text{2-Nitrophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole}

$$

Yields range from 70–85% after purification by recrystallization (ethanol/water).

Iodine-Promoted Oxidative Coupling

Reaction Mechanism and Optimization

A novel iodine-mediated method involves oxamic acid thiohydrazide and 1,3-dicarbonyl compounds. In ethanol with p-toluenesulfonic acid, the reaction forms a hydrazone intermediate, which is oxidized by iodine at 40°C to yield the pyrazole core. Key advantages include:

Post-Functionalization Steps

Post-synthesis, the (2-nitrophenoxy)methyl group is introduced via Mitsunobu reaction using 2-nitrophenol and diethyl azodicarboxylate (DEAD). This method achieves 78% yield with minimal byproducts.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Preparation Methods

Critical Challenges and Solutions

Regioselectivity in Pyrazole Formation

Unwanted regioisomers may form during cyclocondensation. Employing electron-deficient hydrazines (e.g., arylhydrazines) suppresses this issue, enhancing selectivity for the 1,5-disubstituted product.

Nitrophenoxy Group Stability

The nitro group is prone to reduction under acidic conditions. Neutral pH and inert atmospheres (N₂ or Ar) prevent undesired side reactions during functionalization.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 50% compared to batch processes. For example, a continuous flow setup for Vilsmeier-Haack formylation achieves 82% yield with 99% purity.

Solvent Recycling

DMF and ethanol are recovered via distillation, reducing waste production by 30% in large-scale syntheses.

Chemical Reactions Analysis

1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium on carbon for reduction, sodium borohydride for mild reductions, and potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for developing new pharmaceuticals, particularly targeting enzymes or receptors involved in inflammatory and infectious diseases. The presence of the nitro group allows it to participate in redox reactions, which can be crucial for drug action.

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes linked to disease pathways, offering therapeutic potential against conditions like cancer and autoimmune disorders.

- Receptor Binding : The structural features enable effective binding to various receptors, influencing physiological responses.

Materials Science

In materials science, 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole can be incorporated into polymers to enhance their thermal stability and electronic conductivity. This application is vital for developing advanced materials used in electronics and protective coatings.

- Polymer Modification : The compound can modify polymer properties through copolymerization or blending processes, leading to materials with tailored characteristics for specific applications.

Biological Studies

The compound is utilized as a probe in biological studies to investigate enzyme inhibition and receptor interactions. Its unique structural attributes facilitate the exploration of complex biological processes.

- Mechanism of Action : The interaction of the compound with biological macromolecules occurs through hydrogen bonding and hydrophobic interactions, which can be critical for understanding its biological effects.

Case Studies

Several case studies highlight the applications of this compound:

- Anti-inflammatory Activity : A study demonstrated that modifications of this compound exhibited significant anti-inflammatory effects in animal models by inhibiting specific pro-inflammatory cytokines.

- Anticancer Properties : Another research project focused on synthesizing derivatives of this compound that showed promising results in inhibiting cancer cell proliferation through targeted receptor interactions.

- Polymer Development : A case study on incorporating this compound into polymer matrices revealed improved thermal stability and mechanical properties, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ethyl-substituted pyrazoles (e.g., alkylation with ethyl halides) and nitrophenoxy introduction via nucleophilic substitution ().

- Stability: The nitro group in the phenoxy moiety may confer susceptibility to reduction, contrasting with fluorinated analogs (Compound D) but aligning with other nitro-containing pyrazoles (Compound B) .

- Biological Relevance: While Compound C is used in neurodevelopmental studies, the target compound’s nitrophenoxy group may interact with biological targets like nitroreductases or aromatic hydrocarbon receptors .

Biological Activity

1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-nitrophenol in the presence of a base like potassium carbonate. The reaction is often conducted under reflux conditions using solvents such as dimethylformamide (DMF). Purification methods include recrystallization or column chromatography to achieve high purity and yield.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group in the compound may participate in redox reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing enzyme and receptor activity. This interaction may lead to the inhibition of specific enzymes or receptors that play critical roles in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity : Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For example, derivatives have demonstrated effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity .

Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activities. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have indicated that certain derivatives exhibit comparable anti-inflammatory effects to established drugs like indomethacin .

Anticancer Properties : Compounds containing the pyrazole scaffold have been reported to show antiproliferative activity against various cancer cell lines. For instance, studies have indicated that certain pyrazole derivatives can inhibit the growth of lung cancer and colorectal cancer cells . The mechanism often involves interference with cell cycle progression and induction of apoptosis.

Comparative Analysis

To better understand the unique characteristics of this compound, it is beneficial to compare it with other related pyrazole compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole | Similar structure but with a methyl group | Antimicrobial and anticancer activities |

| 1-Ethyl-5-((4-nitrophenoxy)methyl)-1H-pyrazole | Nitro group at the para position | Enhanced anti-inflammatory properties |

| 1-Ethyl-3-((2-nitrophenoxy)methyl)-1H-pyrazole | Phenoxy methyl group at the third position | Variable anticancer effects |

The variations in substitution patterns significantly influence the compound's reactivity and biological activity, making structural modifications a critical area for further research.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives against Staphylococcus aureus and E. coli, demonstrating that specific modifications led to increased antimicrobial potency. The most active derivative showed an MIC as low as 0.22 μg/mL against tested pathogens .

- Anti-inflammatory Testing : In an experimental model of inflammation induced by carrageenan, certain pyrazole derivatives exhibited significant reductions in edema comparable to standard anti-inflammatory drugs .

- Anticancer Assessment : In vitro studies on breast cancer cell lines revealed that some pyrazole derivatives could inhibit cell proliferation effectively, suggesting potential for development as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis of nitro-substituted pyrazoles typically involves cyclocondensation or nucleophilic substitution. For example:

- Cyclocondensation : React ethyl acetoacetate with 2-nitrophenoxymethyl halides in the presence of phenylhydrazine derivatives under reflux in ethanol (60–80°C, 6–8 hours) .

- Nitro Group Introduction : Post-functionalization via nitration (e.g., using HNO₃/H₂SO₄) or coupling with pre-nitrated phenoxy methyl groups .

Key factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux avoids side reactions), and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling steps) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl group at N1: δ ~1.2–1.4 ppm for CH₃; nitrophenoxy methyl: δ ~4.5–5.0 ppm) .

- X-ray Crystallography : Resolves tautomerism (e.g., keto vs. enol forms) and confirms bond lengths (C=O: ~1.28 Å in keto form) .

- IR Spectroscopy : Detects nitro group vibrations (asymmetric NO₂ stretch: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays for targets like p38 MAP kinase or adenosine receptors, given pyrazole’s role in kinase modulation .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups enhance stability in acidic conditions but may reduce it in alkaline media due to hydrolysis .

- Photodegradation : UV-Vis spectroscopy under light exposure (λ = 254 nm) to track nitro-to-nitrito isomerization .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Gaussian09/B3LYP/6-31G(d) optimizes geometry and calculates HOMO-LUMO gaps (e.g., nitro group lowers LUMO, enhancing electrophilicity) .

- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., binding affinity to COX-2 via nitro-phenoxy π-stacking) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation time) and purity (HPLC ≥95% reduces false positives) .

- Isosteric Replacement : Synthesize analogs (e.g., replacing nitro with cyano or trifluoromethyl) to isolate electronic vs. steric effects .

- Dose-Response Curves : IC₅₀/EC₅₀ comparisons under standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. What strategies improve synthetic yield when scaling up from milligram to gram quantities?

- Methodological Answer :

- Catalyst Optimization : Switch from Pd(PPh₃)₄ to Pd(OAc)₂ with ligand screening (e.g., XPhos enhances turnover in Suzuki couplings) .

- Solvent Engineering : Replace DMF with biodegradable alternatives like cyclopentyl methyl ether (CPME) to reduce side reactions .

- Continuous Flow Systems : Microreactors improve heat/mass transfer, reducing reaction time (e.g., 2 hours vs. 8 hours batch) .

Q. How does tautomerism in the pyrazole ring affect its binding to biological targets?

- Methodological Answer :

- Crystallographic Analysis : Compare keto (C=O) vs. enol (C-OH) forms in protein co-crystals (e.g., 1.28 Å C=O bond in keto form ).

- NMR Titration : Monitor chemical shift changes in DMSO-d₆/D₂O mixtures to assess tautomer prevalence during ligand-receptor binding .

Q. What advanced techniques elucidate the nitro group’s role in redox-mediated biological activity?

- Methodological Answer :

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

- Methodological Answer :

- 3D-QSAR Models : CoMFA/CoMSIA maps steric/electrostatic fields using IC₅₀ data from analogs .

- Fragment-Based Design : Replace nitrophenoxy with bioisosteres (e.g., benzothiazole) while maintaining logP (2.5–3.5) .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., -NO₂ vs. -NH₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.